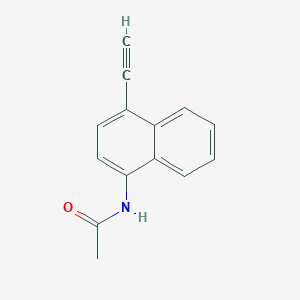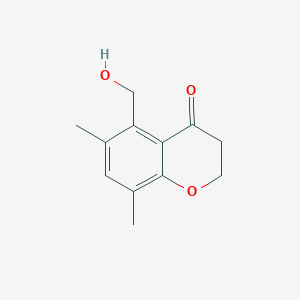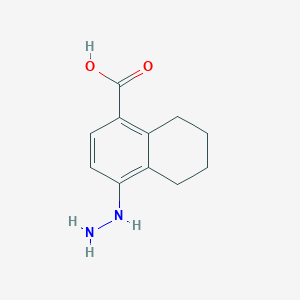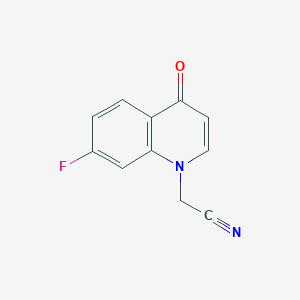![molecular formula C12H17N3 B11895000 1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- CAS No. 646056-66-8](/img/structure/B11895000.png)
1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE is a spirocyclic compound that features a unique structure combining a pyridine ring and a diazaspiro nonane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3One common method involves the condensation of a suitable amine with a ketone or aldehyde to form the spirocyclic intermediate, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE is unique due to its specific combination of a pyridine ring and a diazaspiro nonane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further distinguish it from similar compounds .
Propriétés
Numéro CAS |
646056-66-8 |
|---|---|
Formule moléculaire |
C12H17N3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
8-pyridin-3-yl-1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(10-15)5-7-14-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |
Clé InChI |
AIVFAXQOZFMBES-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN2)CN(C1)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




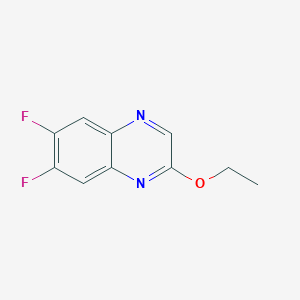

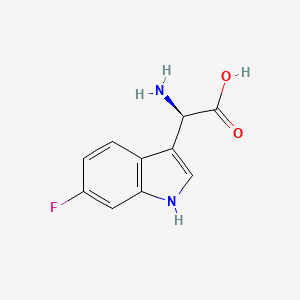
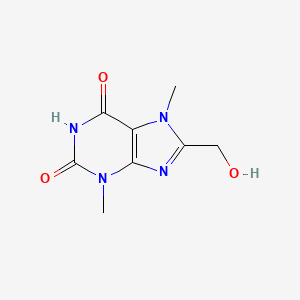
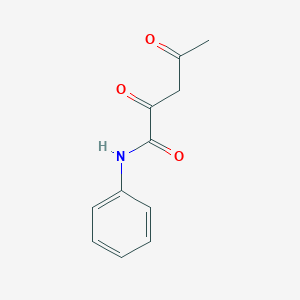
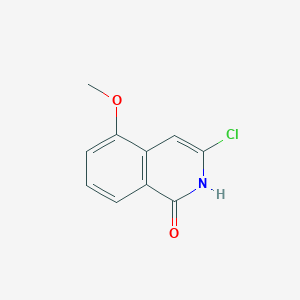
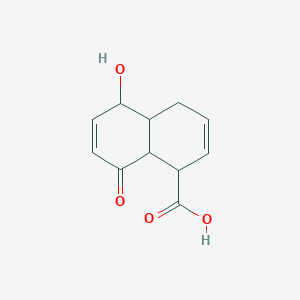
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
